2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a pyridinyl group at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of pyridin-4-ylamine with 2-methyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles in the presence of appropriate catalysts or bases.
Major Products
Oxidation: this compound can be converted to 2-carboxy-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid.
Reduction: The reduction of the carboxylic acid group yields 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-methanol.
Scientific Research Applications
2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid.
Pyridin-4-ylamine: Another precursor used in the synthesis.
2-Methyl-6-(pyridin-4-yl)pyrimidine: A related compound without the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both a pyridinyl and a pyrimidine ring, along with a carboxylic acid group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-methyl-6-pyridin-4-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-13-9(6-10(14-7)11(15)16)8-2-4-12-5-3-8/h2-6H,1H3,(H,15,16) |
InChI Key |
SWIAZVYBDHVVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
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